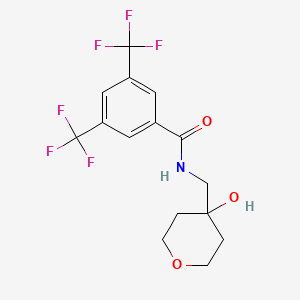![molecular formula C15H18N2O3S2 B2413777 N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide CAS No. 315671-02-4](/img/structure/B2413777.png)
N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C15H18N2O3S2 . It has an average mass of 338.445 Da and a monoisotopic mass of 338.075897 Da .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide”, often involves heterocyclization of various substrates . A related compound, “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide”, was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . These lithiation reactions were carried out at -78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .Molecular Structure Analysis
The molecular structure of “N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide” consists of a thiophene ring attached to a carboxamide group and a phenyl ring substituted with a diethylsulfamoyl group .Chemical Reactions Analysis
The synthesis of “N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide” and similar compounds often involves lithiation reactions . These reactions are typically carried out at low temperatures and involve the use of strong bases like n-BuLi .Scientific Research Applications
Carbonic Anhydrase Inhibition
N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide derivatives have been studied for their inhibitory activity against carbonic anhydrase isoenzymes, displaying nanomolar half maximal inhibitory concentrations. These compounds show varying degrees of affinity for different isoenzymes, indicating their potential in developing selective inhibitors for therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis and Antibacterial Activity
Research on thiophene-2-carboxamide derivatives includes their synthesis and evaluation for antibacterial and antibiotic activities. Such studies highlight the compound's potential in the development of new antibacterial drugs, underscoring the importance of the thiophene nucleus in medicinal chemistry (Ahmed, 2007).
Anticancer Activity
Thiophene-2-carboxamide derivatives have been designed, synthesized, and evaluated for their in vitro cytotoxic activity against various cancer cell lines. Molecular docking studies have also been performed to understand the interactions between these compounds and biological targets, offering insights into their potential as anticancer agents (Gulipalli et al., 2019).
Material Science Applications
In the realm of materials science, thiophene derivatives have been explored for their nonlinear optical properties, demonstrating potential in optoelectronic devices for eye and sensor protection, as well as in optical communications. Such research indicates the versatility of thiophene-2-carboxamide derivatives in developing materials with unique electronic and optical properties (Anandan et al., 2018).
Future Directions
The future directions for research on “N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide” and similar compounds could involve further exploration of their potential antibacterial activity . Additionally, the development of new synthetic methods could lead to the creation of novel thiophene derivatives with improved properties .
properties
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-3-17(4-2)22(19,20)13-9-7-12(8-10-13)16-15(18)14-6-5-11-21-14/h5-11H,3-4H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXXULJQYAWSNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

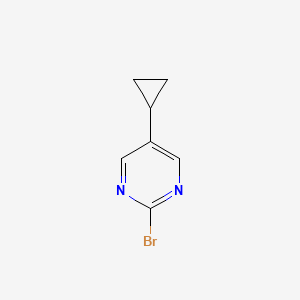
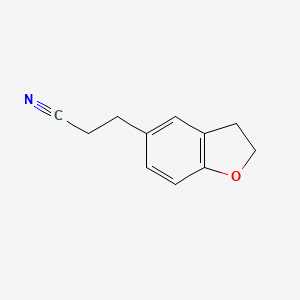
![6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2413696.png)
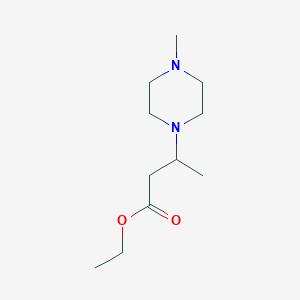
![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/no-structure.png)
![N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2413701.png)
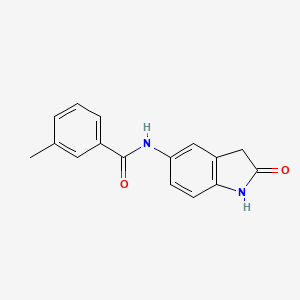
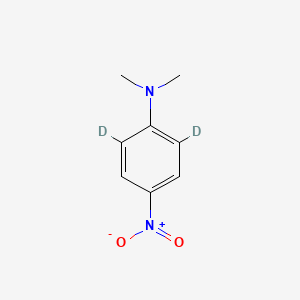
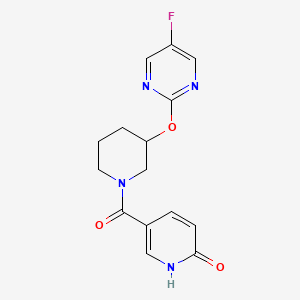
![N-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2413705.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2413710.png)
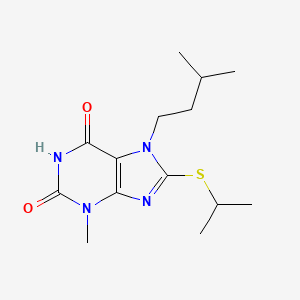
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2413716.png)
